molecular formula C8H7NS B2867552 4-(Sulfanylmethyl)benzonitrile CAS No. 51776-12-6

4-(Sulfanylmethyl)benzonitrile

Cat. No.: B2867552
CAS No.: 51776-12-6
M. Wt: 149.21
InChI Key: NZKAHCXIOQIGCS-UHFFFAOYSA-N
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Description

4-(Sulfanylmethyl)benzonitrile (CAS: 51776-12-6) is a sulfur-containing aromatic compound with the molecular formula C₈H₇NS and a molecular weight of 149.21 g/mol . It features a benzonitrile core substituted at the para position with a sulfanylmethyl (–CH₂SH) group. This structure confers unique reactivity due to the nucleophilic thiol group, which can participate in oxidation, alkylation, or coordination chemistry. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its thiol group enables further functionalization .

Properties

IUPAC Name

4-(sulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKAHCXIOQIGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51776-12-6
Record name 4-(sulfanylmethyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(Sulfanylmethyl)benzonitrile involves the reaction of 4-cyanobenzyl mercaptan with appropriate reagents. For instance, 4-cyanobenzyl mercaptan can be synthesized by reacting 4-bromostilbene with potassium carbonate and potassium iodide in acetone at 65°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Sulfanylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Sulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The sulfanylmethyl group can participate in redox reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Sulfanylmethyl)benzonitrile, focusing on substituent variations, physicochemical properties, and applications:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound –CH₂SH 51776-12-6 C₈H₇NS 149.21 Thiol reactivity for nucleophilic substitution; precursor to sulfonyl derivatives.
4-[(Methylsulfonyl)methyl]benzonitrile –CH₂SO₂CH₃ 161417-56-7 C₉H₉NO₂S 195.24 Oxidized sulfonyl group enhances stability; used in drug synthesis for improved bioavailability.
4-(Methylsulfonyl)benzonitrile –SO₂CH₃ 22821-76-7 C₈H₇NO₂S 181.21 Direct sulfonyl substitution; high polarity for solubility in polar solvents.
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzonitrile –S–C₃H₂N₃(Ph)(CH₃) C₁₆H₁₂N₄S 300.36 Heterocyclic sulfanyl group; studied for antimicrobial and antitumor activities.
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile –CH₂–S–C₂HN₃S–NH₂ C₁₀H₇N₄S₂ 259.32 Thiadiazole moiety enhances electronic properties; potential antiviral applications.
4-(Dimethylamino)benzonitrile –N(CH₃)₂ 1197-19-9 C₉H₁₀N₂ 146.19 Strong electron-donating group; used in dye synthesis and fluorescence studies.

Key Comparisons :

Reactivity and Stability :

  • The thiol group in this compound is highly reactive, enabling facile oxidation to sulfonyl derivatives (e.g., 4-[(Methylsulfonyl)methyl]benzonitrile) . In contrast, pre-oxidized sulfonyl analogs (e.g., 4-(Methylsulfonyl)benzonitrile) exhibit greater thermal and oxidative stability, making them preferred in pharmaceutical formulations .
  • Heterocyclic sulfanyl derivatives (e.g., triazole- or thiadiazole-containing analogs) display enhanced biological activity due to aromatic nitrogen atoms, which improve binding to biological targets .

Electronic Effects: Electron-withdrawing groups (e.g., –CN, –SO₂CH₃) in benzonitrile derivatives reduce electron density on the aromatic ring, affecting UV-Vis absorption and NMR chemical shifts . Electron-donating groups (e.g., –N(CH₃)₂ in 4-(Dimethylamino)benzonitrile) increase conjugation and fluorescence, making them useful in optoelectronic materials .

Biological Applications: Sulfanyl derivatives are pivotal in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, triazole-substituted benzonitriles (e.g., 4-((7-(Mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile) show potent antiviral activity . Thiol-containing compounds like this compound serve as precursors for prodrugs, where the thiol group is masked for targeted release .

Synthetic Routes :

  • This compound can be synthesized via nucleophilic substitution of 4-(chloromethyl)benzonitrile with sodium hydrosulfide .
  • Sulfonyl analogs are typically prepared by oxidizing thioethers with hydrogen peroxide or m-CPBA .

Research Findings and Data

  • Spectroscopic Data :

    • The ¹H NMR of this compound shows characteristic aromatic protons at δ 7.6–7.8 ppm and a singlet for –CH₂SH at δ 3.1–3.3 ppm . Sulfonyl derivatives exhibit downfield shifts for –SO₂CH₃ groups (δ 3.0–3.5 ppm) due to electron withdrawal .
    • IR spectra of thiol-containing compounds display S–H stretches near 2550 cm⁻¹, absent in sulfonyl analogs .
  • Thermodynamic Properties :

    • Sulfanyl derivatives have lower melting points (e.g., ~100–120°C) compared to sulfonyl analogs (>150°C) due to reduced intermolecular hydrogen bonding .
  • Biological Activity: Triazole- and thiadiazole-substituted benzonitriles exhibit IC₅₀ values in the nanomolar range against HIV-1, attributed to π-π stacking and hydrogen bonding with reverse transcriptase .

Biological Activity

4-(Sulfanylmethyl)benzonitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the sulfanylmethyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structure and Properties

The chemical structure of this compound features a benzonitrile moiety with a sulfanylmethyl substituent. This structure is significant as it may influence the compound's biological interactions.

Compound Structure Key Features
This compoundStructurePresence of sulfanylmethyl group enhances reactivity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfanylmethyl group may facilitate covalent bonding with target proteins, leading to modulation of their activity. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.

Anticancer Potential

Compounds containing similar structural motifs have been shown to possess anticancer properties. The imidazole derivatives often exhibit significant biological activities, including the inhibition of cancer cell lines. The potential anticancer activity of this compound may arise from its ability to interfere with cancer cell proliferation and survival pathways, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Studies : Research indicates that benzonitrile derivatives often exhibit significant antimicrobial properties. Compounds structurally related to this compound have shown promise in inhibiting microbial growth through various mechanisms, including enzyme inhibition and disruption of cellular processes.
  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can induce stress in bacterial cell envelopes, leading to cell death through mechanisms such as ATP dissipation and membrane disruption .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of benzonitrile derivatives with specific biological targets. These studies are essential for elucidating the mechanisms by which these compounds exert their biological effects.

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